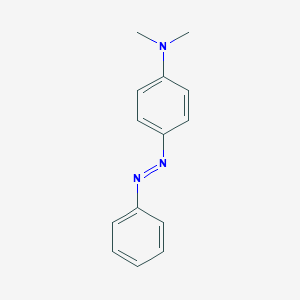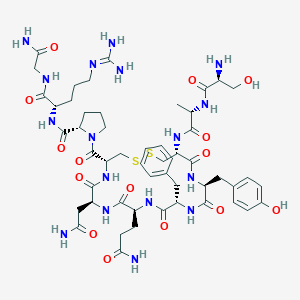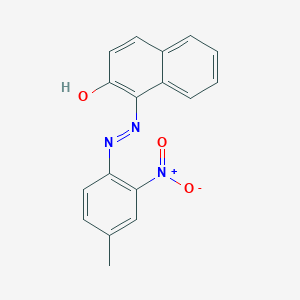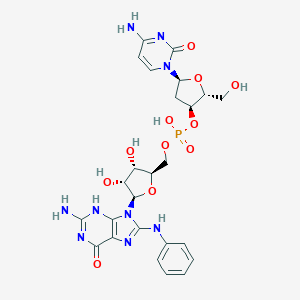
Dcpg-An
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dcpg-An is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including neuroscience, pharmacology, and biochemistry. This compound is a derivative of cytidine, a nucleoside that is essential for the synthesis of DNA and RNA. Dcpg-An is a modified version of cytidine that has additional chemical groups attached to it, which makes it more stable and bioavailable.
Mécanisme D'action
The mechanism of action of Dcpg-An is complex and involves multiple pathways. One of the primary mechanisms of action of Dcpg-An is through its interaction with the adenosine A2A receptor. Activation of this receptor has been shown to enhance synaptic plasticity and improve cognitive function. Additionally, Dcpg-An has been shown to modulate the activity of various enzymes and receptors, which can lead to changes in gene expression and cellular function.
Effets Biochimiques Et Physiologiques
Dcpg-An has a wide range of biochemical and physiological effects due to its ability to modulate various cellular processes. One of the primary biochemical effects of Dcpg-An is its ability to inhibit the activity of the enzyme histone deacetylase. This inhibition leads to changes in gene expression and can have therapeutic effects in diseases such as cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Dcpg-An in lab experiments is its stability and bioavailability. Dcpg-An is a modified version of cytidine, which makes it more stable and less prone to degradation. Additionally, Dcpg-An has been shown to have good bioavailability, which means that it can be easily absorbed and distributed throughout the body.
One of the limitations of using Dcpg-An in lab experiments is its cost. Dcpg-An is a relatively expensive compound, which can limit its use in certain experiments. Additionally, Dcpg-An has a complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many future directions for the use of Dcpg-An in scientific research. One area of future research is in the development of new drugs based on the structure of Dcpg-An. The ability of Dcpg-An to modulate various cellular processes makes it a potential candidate for the development of new drugs for the treatment of various diseases.
Another area of future research is in the development of new techniques for the synthesis of Dcpg-An. The current synthesis method for Dcpg-An is complex and expensive, which limits its use in certain experiments. The development of new synthesis methods could make Dcpg-An more accessible and affordable for researchers.
Conclusion
In conclusion, Dcpg-An is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including neuroscience, pharmacology, and biochemistry. The synthesis of Dcpg-An involves several chemical reactions that modify the structure of cytidine. Dcpg-An has a wide range of scientific research applications due to its ability to modulate various cellular processes. The mechanism of action of Dcpg-An is complex and involves multiple pathways. Dcpg-An has a wide range of biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are many future directions for the use of Dcpg-An in scientific research, including the development of new drugs and synthesis methods.
Méthodes De Synthèse
The synthesis of Dcpg-An involves several chemical reactions that modify the structure of cytidine. The first step is the protection of the hydroxyl group of cytidine using a protecting group such as acetyl or benzoyl. This step prevents unwanted reactions from occurring during subsequent reactions. The protected cytidine is then reacted with a phosphoramidite derivative of the desired nucleobase, which results in the formation of the Dcpg-An molecule. The final step involves deprotection of the hydroxyl group to obtain the final product.
Applications De Recherche Scientifique
Dcpg-An has a wide range of scientific research applications due to its ability to modulate various cellular processes. One of the primary applications of Dcpg-An is in the field of neuroscience. Studies have shown that Dcpg-An can enhance synaptic plasticity and improve cognitive function in animal models. Additionally, Dcpg-An has been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of application for Dcpg-An is in the field of pharmacology. Dcpg-An has been shown to modulate the activity of various enzymes and receptors, which makes it a potential candidate for the development of new drugs. For example, Dcpg-An has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Inhibition of this enzyme has been linked to the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
114692-54-5 |
|---|---|
Nom du produit |
Dcpg-An |
Formule moléculaire |
C25H30N9O11P |
Poids moléculaire |
663.5 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-8-anilino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H30N9O11P/c26-15-6-7-33(25(39)29-15)16-8-12(13(9-35)43-16)45-46(40,41)42-10-14-18(36)19(37)22(44-14)34-20-17(21(38)32-23(27)31-20)30-24(34)28-11-4-2-1-3-5-11/h1-7,12-14,16,18-19,22,35-37H,8-10H2,(H,28,30)(H,40,41)(H2,26,29,39)(H3,27,31,32,38)/t12-,13+,14+,16-,18+,19+,22+/m0/s1 |
Clé InChI |
OLXWDNDFNBPOHG-VXSGUQNHSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=C(C(=O)N=C(N5)N)N=C4NC6=CC=CC=C6)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)OCC3C(C(C(O3)N4C5=C(C(=O)NC(=N5)N)N=C4NC6=CC=CC=C6)O)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)OCC3C(C(C(O3)N4C5=C(C(=O)N=C(N5)N)N=C4NC6=CC=CC=C6)O)O |
Synonymes |
N-(deoxycytidylyl-(3'-5')-guanosin-8-yl)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



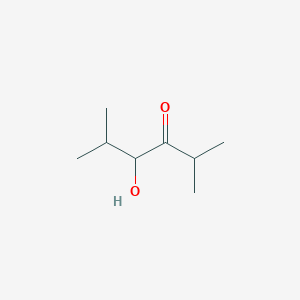
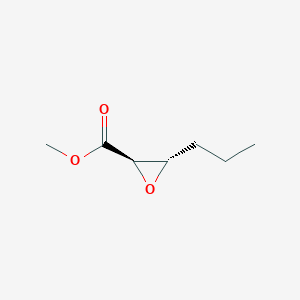
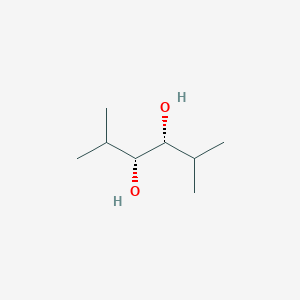

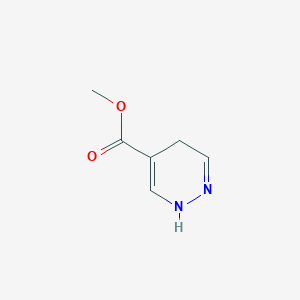
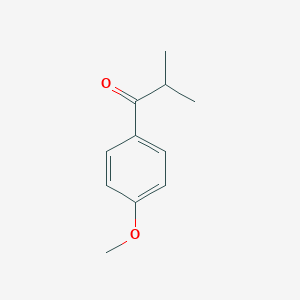
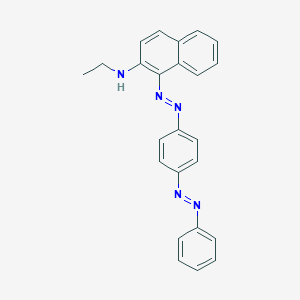
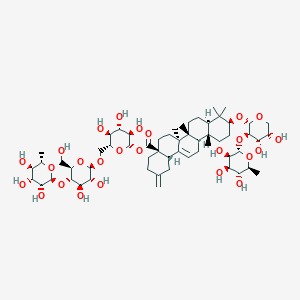
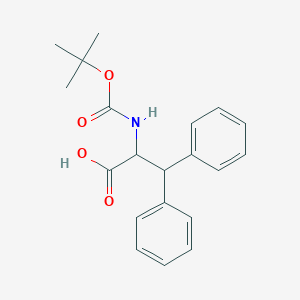
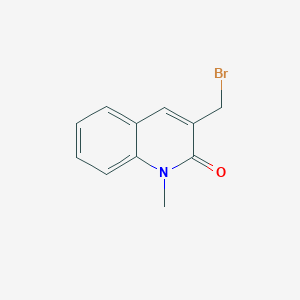
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
